3-chloro-5-phenoxyPhenol
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Overview
Description
3-chloro-5-phenoxyPhenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-phenoxyPhenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chlorophenol with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-phenoxyPhenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-phenoxyPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-5-phenoxyPhenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and phenoxy groups can also interact with enzymes and receptors, potentially inhibiting or modifying their activity. These interactions can lead to antimicrobial effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-chloro-2-(2,4-dichlorophenoxy)phenol, a well-known antimicrobial agent.
3-phenoxyphenol: Lacks the chlorine substituent but has similar phenoxy functionality.
Uniqueness
The presence of both chlorine and phenoxy groups makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
920036-17-5 |
---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-phenoxyphenol |
InChI |
InChI=1S/C12H9ClO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,14H |
InChI Key |
FRZDBARVMIGNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)Cl |
Origin of Product |
United States |
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